![molecular formula C9H14N2S2 B14476276 3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile CAS No. 65462-84-2](/img/structure/B14476276.png)
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile is an organic compound with the molecular formula C₈H₁₂N₂S₂. It is characterized by the presence of two cyano groups and two sulfanyl groups, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile typically involves the reaction of 3-(2-cyanoethylsulfanyl)propyltriethoxysilane with a mesoporous support such as MCM-41. The process includes immobilization on MCM-41, followed by reaction with palladium chloride in acetone, and reduction with hydrazine hydrate in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of mesoporous supports and palladium catalysts suggests that scalable methods could involve similar catalytic processes with appropriate reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of cyano groups.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学的研究の応用
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile involves its interaction with various molecular targets. The cyano groups can act as electrophiles, while the sulfanyl groups can participate in nucleophilic attacks. These interactions can lead to the formation of stable complexes with enzymes or other proteins, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
- 3-(2-Cyanoethylsulfanyl)propanenitrile
- 3-(2-Cyanoethylsulfanyl)propyltriethoxysilane
- β,β’-Dicyanodiethyl sulfide
Uniqueness
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile is unique due to the presence of two cyano and two sulfanyl groups, which provide a combination of electrophilic and nucleophilic sites. This makes it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds .
特性
CAS番号 |
65462-84-2 |
|---|---|
分子式 |
C9H14N2S2 |
分子量 |
214.4 g/mol |
IUPAC名 |
3-[3-(2-cyanoethylsulfanyl)propylsulfanyl]propanenitrile |
InChI |
InChI=1S/C9H14N2S2/c10-4-1-6-12-8-3-9-13-7-2-5-11/h1-3,6-9H2 |
InChIキー |
ZMTPKMSAAHLZSA-UHFFFAOYSA-N |
正規SMILES |
C(CSCCC#N)CSCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


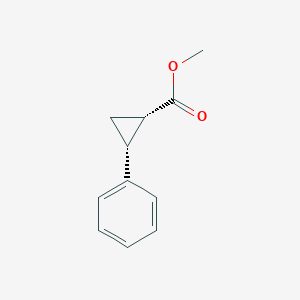
![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)
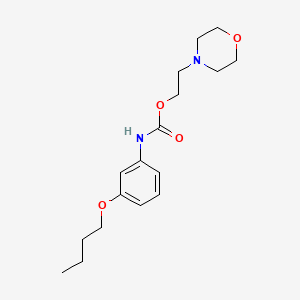
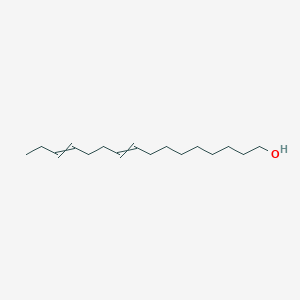
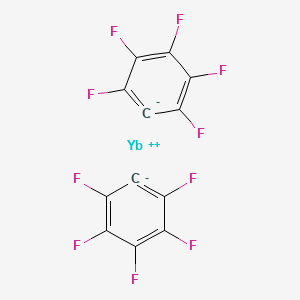
![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)

![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)
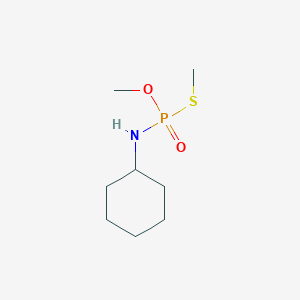
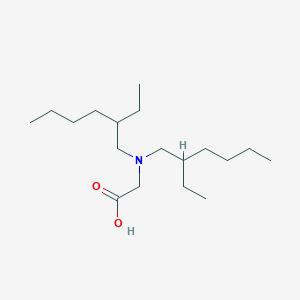
![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
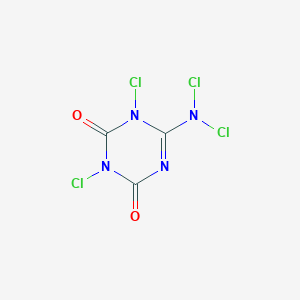

![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
